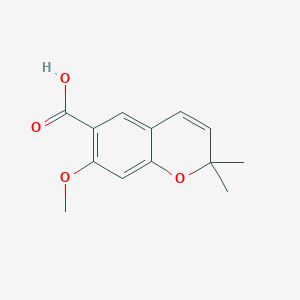
Simmondsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Simmondsin is a glycoside.
Acetonitrile, ((2S,3R,4S,6R)-6-(beta-D-glucopyranosyloxy)-2-hydroxy-3,4-dimethoxycyclohexylidene)-, (2Z)- is a natural product found in Ehretia philippinensis and Simmondsia chinensis with data available.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Simmondsin hat nachweislich antioxidative Eigenschaften. Eine Studie untersuchte die antioxidativen Eigenschaften von this compound bei durch Fructose induziertem oxidativem Stress in RINm5f-Betazellen . Die Studie ergab, dass this compound die Zellviabilität und die Insulinausschüttung deutlich erhöhte und die Produktion von reaktiven Sauerstoffspezies (ROS) deutlich verringerte .
Diabetes-Management
This compound könnte möglicherweise bei der Behandlung von Diabetes eingesetzt werden. Hyperglykämie, die bei Diabetes und Insulinresistenz auftritt, verursacht oxidativen Stress durch Erhöhung des ROS-Spiegels, was zu Zellschäden führt . Es wurde festgestellt, dass this compound die Zerstörung von RINm5f-Betazellen verhindert, die durch Hyperglykämie induziert wird .
Krebsforschung
Die Private Stiftung JOJOBA Research & Development hat wissenschaftliche Forschungen zu den medizinischen Eigenschaften des Jojoba-Strauches und seinen einzigartigen this compound-Molekülen durchgeführt . Obwohl die Website keine spezifischen Details liefert, wird vermutet, dass this compound-Moleküle, die aus der Jojoba-Pflanze gewonnen werden, möglicherweise zur Krebsheilung eingesetzt werden könnten .
Nahrungsmittel einschränkende Eigenschaften
This compound hat nachweislich nahrungsmittel einschränkende Eigenschaften, ohne ein Hungergefühl zu erzeugen . Dies könnte möglicherweise für die Gewichtskontrolle und die Behandlung von Fettleibigkeit eingesetzt werden.
Phytochemische Forschung
This compound ist eine von mehreren potenten Phytochemikalien, die in der Jojoba-Pflanze vorkommen . Phytochemikalien sind chemische Verbindungen, die von Pflanzen produziert werden, und sie können verschiedene biologische Wirkungen haben. Daher könnte this compound möglicherweise in einer Vielzahl von phytochemischen Forschungsanwendungen eingesetzt werden .
Produktion von natürlichem flüssigem Wachs
Die Jojoba-Pflanze, aus der this compound gewonnen wird, ist eine reiche Quelle für natürliches flüssiges Wachs
Wirkmechanismus
Simmondsin, also known as (2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile, is a unique molecule found in the Jojoba plant (Simmondsia chinensis). This compound has been the subject of numerous studies due to its potential medicinal properties .
Target of Action
It is known to have an anorexic action, reducing food intake . It is thought to reduce appetite by increasing levels of cholecystokinin , a hormone that induces satiety.
Mode of Action
The exact mode of action of this compound is not entirely understood. It is believed to interact with its targets, leading to changes in the body’s hunger signals. This interaction results in a reduced appetite, making this compound a potential treatment for obesity .
Biochemical Pathways
this compound appears to affect the biochemical pathways related to hunger and satiety. It is thought to increase levels of cholecystokinin, a hormone involved in inducing feelings of fullness . .
Result of Action
The primary result of this compound’s action is a reduction in food intake. In studies, it has been shown to have a more pronounced food intake-reducing effect in obese subjects . Additionally, it has been suggested that this compound may have antioxidant properties .
Action Environment
this compound is derived from the Jojoba plant, which is native to arid and semi-arid areas . The plant’s ability to thrive in harsh environments suggests that this compound may be stable under various environmental conditions.
Eigenschaften
CAS-Nummer |
51771-52-9 |
|---|---|
Molekularformel |
C16H25NO9 |
Molekulargewicht |
375.37 g/mol |
IUPAC-Name |
(2Z)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |
InChI |
InChI=1S/C16H25NO9/c1-23-9-5-8(7(3-4-17)11(19)15(9)24-2)25-16-14(22)13(21)12(20)10(6-18)26-16/h3,8-16,18-22H,5-6H2,1-2H3/b7-3+/t8-,9+,10-,11+,12-,13+,14-,15+,16-/m1/s1 |
InChI-Schlüssel |
KURSRHBVYUACKS-XGYNEUJOSA-N |
Isomerische SMILES |
CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1OC)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES |
COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |
Kanonische SMILES |
COC1CC(C(=CC#N)C(C1OC)O)OC2C(C(C(C(O2)CO)O)O)O |
melting_point |
95-100°C |
Physikalische Beschreibung |
Solid |
Synonyme |
SIMMONDSIN; (1z,2-alpha,3-beta,4-beta,6-beta)-ene); 2-(cyanomethylene)-3-hydroxy-4,5-dimethoxycyclohexylbeta-d-glucoside; acetonitrile,(6-(beta-d-glucopyranosyloxy)-2-hydroxy-3,4-dimethoxycyclohexylid; [(1Z,2α,3β,4β,6β)-6-(β-D-Glucopyranosyloxy)-2-hydrox |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does simmondsin affect food intake?
A1: this compound exhibits anorexigenic properties, meaning it reduces food intake. While the exact mechanism is not fully elucidated, research suggests it may involve:
- Interaction with cholecystokinin (CCK) system: this compound's anorexic effect is reversed by devazepide, a peripheral-type cholecystokinin receptor antagonist. [] This suggests involvement of the peripheral CCKA receptors, potentially through the augmentation of satiety signals. []
- Vagus nerve involvement: The anorexic effect of this compound is diminished in vagotomized rats, indicating a role for the vagus nerve in mediating its effects. []
- Influence on hormonal regulation: Long-term this compound administration in rats has been linked to alterations in thyroid hormone levels, including decreased plasma T3 and T4 concentrations. These changes are likely secondary to reduced food intake. [, ]
Q2: Does this compound affect metabolism?
A2: Studies in obese and lean Zucker rats showed that this compound, alongside its food intake-reducing effects, influences metabolic parameters. These include:
- Reduced heat production: Both this compound treatment and pair-feeding led to a decrease in mean heat production. Interestingly, this compound specifically, and not pair-feeding, decreased the diurnal variation in heat production. []
- Altered cholesterol levels: this compound treatment increased plasma total cholesterol levels in both lean and obese Zucker rats, primarily due to an increase in HDL-cholesterol levels. []
- Leptin level reduction: this compound treatment, beyond the reduction caused by decreased food intake, led to a further decrease in blood leptin levels in obese Zucker rats. []
Q3: Does this compound have any other biological effects?
A3: Research suggests additional biological activities for this compound, including:
- Antifungal activity: Extracts containing this compound have shown antifungal activity against plant pathogens, suggesting potential applications as a natural fungicide. []
- Antioxidant properties: this compound exhibits antioxidant properties in vitro, with theoretical calculations supporting its potential as a strong antioxidant. [, ]
- Potential anti-diabetic effects: A novel compound, acarviosine-simmondsin, synthesized by linking acarviosine to this compound, displayed both anti-obesity and hypoglycemic activity in mice. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H27NO8 and a molecular weight of 397.42 g/mol.
Q5: How was the structure of this compound elucidated?
A5: The structure of this compound was determined through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ]
Q6: Are there any known structural analogues of this compound?
A6: Yes, several this compound analogues have been identified in jojoba meal, including this compound 2'-trans-ferulate, 4-demethylthis compound, 4,5-didemethylthis compound, and various this compound ferulates. [, , , , ]
Q7: Is this compound stable under different conditions?
A7: this compound's stability can be affected by factors like pH and temperature. For instance, it degrades in alkaline conditions, as observed during sodium hydroxide treatment. []
Q8: Are there any long-term toxicity concerns associated with this compound?
A8: Research on long-term toxicity of this compound is limited. Further studies are needed to fully evaluate its safety profile, including potential chronic effects.
Q9: How is this compound analyzed and quantified?
A9: Various analytical techniques are used for this compound analysis, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used for separation and quantification of this compound and its ferulates in jojoba meal and feed. []
- Gas Chromatography (GC): A capillary gas chromatographic method has been developed for simultaneous determination of this compound and its ferulates. []
- Thin Layer Chromatography (TLC): This technique is useful for initial separation and identification of this compound and related compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




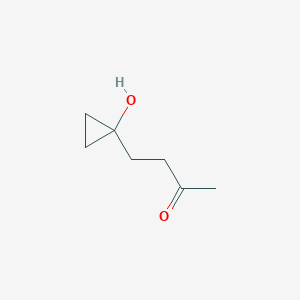

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)
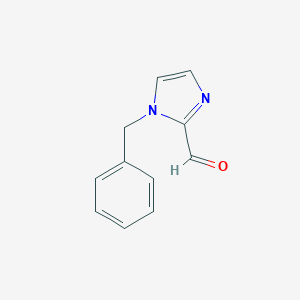
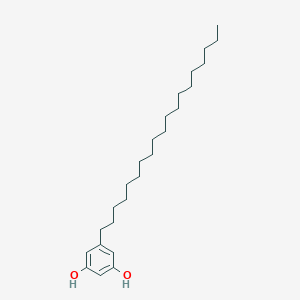
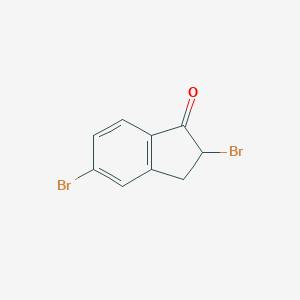

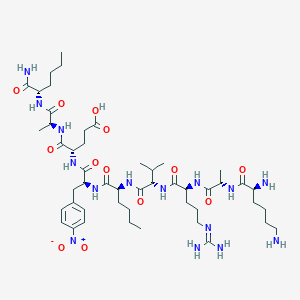

![(3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B162304.png)
